4-Methylquinoline-5-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

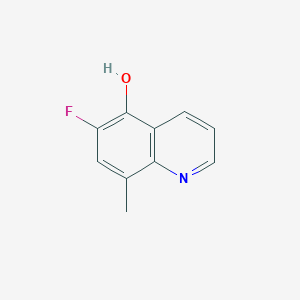

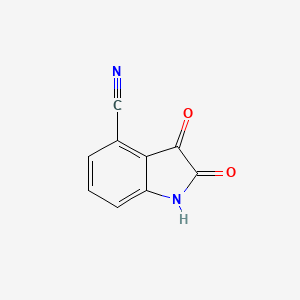

4-メチルキノリン-5-カルバルデヒドは、分子式がC11H9NOである窒素を含む複素環式芳香族化合物です。これは、医薬品や工業化学において幅広い用途があることで知られているキノリンの誘導体です。この化合物は、4位にメチル基、5位にアルデヒド基を持つキノリン環系を特徴としています。

2. 製法

合成経路と反応条件: 4-メチルキノリン-5-カルバルデヒドの合成は、様々な方法によって達成することができます。 一般的なアプローチの1つは、Vilsmeier-Haack反応であり、N,N-ジメチルホルムアミド(DMF)やオキシ塩化リン(POCl3)などのホルミル化剤を使用して、4-メチルキノリンの5位にアルデヒド基を導入します . 別の方法としては、Reimer-Tiemann反応があり、クロロホルムと水酸化ナトリウムのような強塩基を使用して、キノリン環をホルミル化します .

工業生産方法: 4-メチルキノリン-5-カルバルデヒドの工業生産は、通常、前述の合成経路の大規模な適用を伴います。方法の選択は、収率、コスト、および環境上の考慮事項などの要因によって異なります。 マイクロ波照射や環境に優しい溶媒を使用するなどのグリーンケミストリーのアプローチは、環境への影響を最小限に抑えるために、ますます採用されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylquinoline-5-carbaldehyde can be achieved through various methods. One common approach involves the Vilsmeier-Haack reaction, where a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is used to introduce the aldehyde group at the 5-position of 4-methylquinoline . Another method involves the Reimer-Tiemann reaction, which uses chloroform and a strong base like sodium hydroxide to formylate the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as yield, cost, and environmental considerations. Green chemistry approaches, such as using microwave irradiation and eco-friendly solvents, are increasingly being adopted to minimize environmental impact .

化学反応の分析

反応の種類: 4-メチルキノリン-5-カルバルデヒドは、次のような様々な化学反応を起こします。

酸化: アルデヒド基は、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などの酸化剤を使用して、カルボン酸に酸化することができます.

還元: アルデヒド基は、水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤を使用して、第一級アルコールに還元することができます.

一般的な試薬と条件:

酸化: KMnO4、CrO3、H2O2

還元: NaBH4、LiAlH4

置換: ハロゲン(Cl2、Br2)、ニトロ基(HNO3)

主な生成物:

酸化: 4-メチルキノリン-5-カルボン酸

還元: 4-メチルキノリン-5-メタノール

置換: 様々なハロゲン化またはニトロ置換キノリン誘導体

科学的研究の応用

4-メチルキノリン-5-カルバルデヒドは、科学研究において様々な用途があります。

作用機序

4-メチルキノリン-5-カルバルデヒドの作用機序は、様々な分子標的との相互作用を伴います。 生物系では、活性部位に結合して酵素機能を阻害することで、酵素阻害剤として作用する可能性があります . この化合物のアルデヒド基は反応性が高く、タンパク質中の求核性残基と共有結合を形成し、酵素活性を阻害する可能性があります .

類似化合物:

キノリン-5-カルバルデヒド: 4位にメチル基がないため、反応性と生物活性に影響を与える可能性があります.

4-メチルキノリン: アルデヒド基がないため、特定の化学反応では反応性が低くなります.

8-ヒドロキシキノリン-5-カルバルデヒド: 8位にヒドロキシル基を含み、溶解性と生物活性を高める可能性があります.

独自性: 4-メチルキノリン-5-カルバルデヒドは、キノリン環にメチル基とアルデヒド基の両方が存在するため、ユニークです。 これらの官能基の組み合わせは、明確な化学反応性と生物活性を与え、研究や産業の様々な分野において貴重な化合物となっています .

類似化合物との比較

Quinoline-5-carbaldehyde: Lacks the methyl group at the 4-position, which can affect its reactivity and biological activity.

4-Methylquinoline: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

8-Hydroxyquinoline-5-carbaldehyde: Contains a hydroxyl group at the 8-position, which can enhance its solubility and biological activity.

Uniqueness: 4-Methylquinoline-5-carbaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the quinoline ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

特性

IUPAC Name |

4-methylquinoline-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c1-8-5-6-12-10-4-2-3-9(7-13)11(8)10/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWHAXLUIDUPQSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=NC2=CC=CC(=C12)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methoxy-1a,2,7,7a-tetrahydro-1H-naphtho[2,3-b]azirine](/img/structure/B11913820.png)

![9-Methyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B11913860.png)